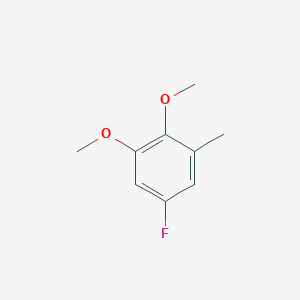
5-Fluoro-1,2-dimethoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,2-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,2-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1,2-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1,2-dimethoxy-3-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-1,2-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,2-dimethoxy-3-methylbenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
1,2-Dimethoxy-3-methylbenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Chloro-1,2-dimethoxy-3-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
5-Bromo-1,2-dimethoxy-3-methylbenzene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness: 5-Fluoro-1,2-dimethoxy-3-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s interactions with other molecules, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
91407-42-0 |
|---|---|
Fórmula molecular |
C9H11FO2 |
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
5-fluoro-1,2-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-7(10)5-8(11-2)9(6)12-3/h4-5H,1-3H3 |
Clave InChI |
IYZJALVBTMBHPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

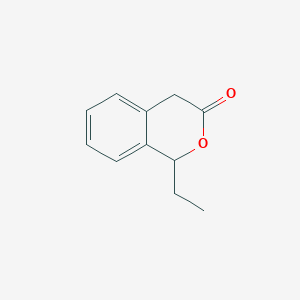

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)



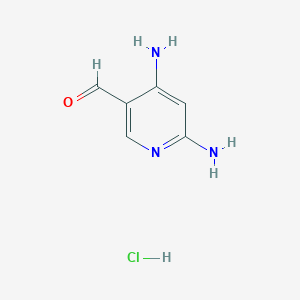
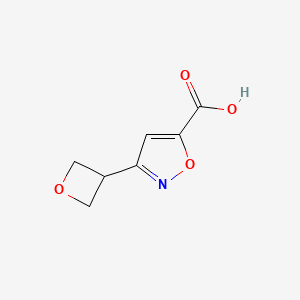
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

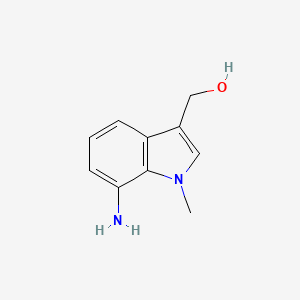
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
